

# An In-depth Technical Guide to 3-Aminomethylpyridine-N-oxide

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Compound of Interest		
Compound Name:	3-Aminomethylpyridine-N-oxide	
Cat. No.:	B008681	Get Quote

This technical guide provides a comprehensive overview of **3-Aminomethylpyridine-N-oxide**, focusing on its chemical identifiers, properties, and synthesis. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

#### **Core Identifiers and Chemical Properties**

**3-Aminomethylpyridine-N-oxide** is a pyridine N-oxide derivative. Its fundamental chemical and physical properties are summarized below, providing a foundational understanding of the compound for experimental design and chemical synthesis.

Identifier Type	Value
CAS Number	100244-35-5
IUPAC Name	(1-oxido-3-pyridinyl)methanamine
Chemical Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O
Molecular Weight	124.14 g/mol
Canonical SMILES	C1=CN(=O)C=C(C1)CN

## **Synthesis and Reactivity**

While extensive biological data for **3-Aminomethylpyridine-N-oxide** is not readily available in public literature, its role as a chemical intermediate is documented. A key reaction involves its



use as a precursor in the synthesis of other pyridine derivatives.

#### Synthesis of 3-Aminomethylpyridine-N-oxide

A common method for the synthesis of **3-Aminomethylpyridine-N-oxide** involves the N-oxidation of **3-**(aminomethyl)pyridine. This process is a foundational step for further chemical modifications.

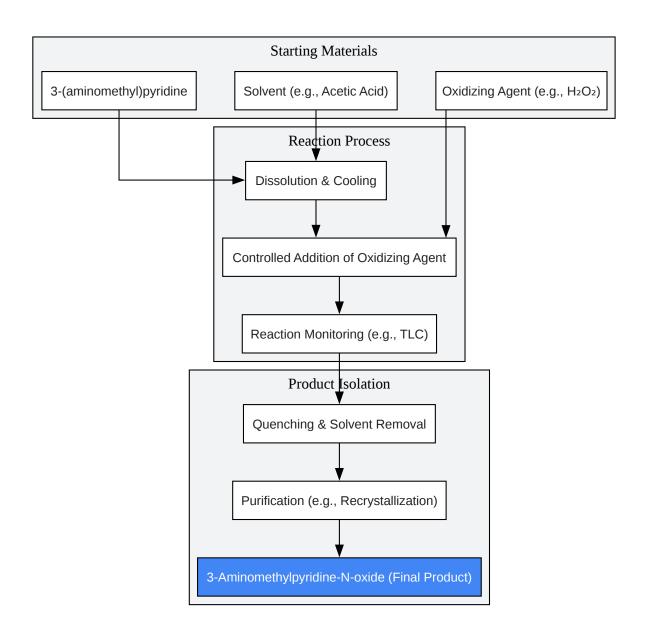
Experimental Protocol: N-Oxidation of 3-(aminomethyl)pyridine

This is a generalized protocol based on common N-oxidation procedures for pyridines.

- Dissolution: Dissolve 3-(aminomethyl)pyridine in a suitable solvent, such as glacial acetic acid.
- Oxidizing Agent Addition: Slowly add an oxidizing agent, typically hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), to the solution while maintaining a controlled temperature, often with cooling in an ice bath to manage the exothermic reaction.
- Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature for several hours. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, the excess oxidizing agent is carefully quenched. The solvent is then removed under reduced pressure.
- Purification: The crude product is purified, commonly through recrystallization or column chromatography, to yield pure 3-Aminomethylpyridine-N-oxide.

The logical workflow for this synthesis is depicted in the following diagram.





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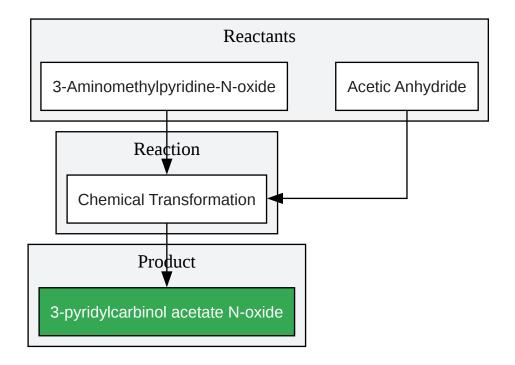
Workflow for the synthesis of **3-Aminomethylpyridine-N-oxide**.

### **Reaction with Acetic Anhydride**



A notable reaction of **3-Aminomethylpyridine-N-oxide** is its treatment with acetic anhydride, which leads to the formation of **3-**pyridylcarbinol acetate N-oxide. This transformation highlights the reactivity of the aminomethyl group in the presence of the N-oxide functionality.

The workflow for this chemical transformation is illustrated below.



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